molecular formula C14H20N2O B1276400 3-amino-N-cyclohexyl-N-methylbenzamide CAS No. 675112-76-2

3-amino-N-cyclohexyl-N-methylbenzamide

Cat. No.: B1276400
CAS No.: 675112-76-2
M. Wt: 232.32 g/mol
InChI Key: QSSZFEXITQOVAN-UHFFFAOYSA-N
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Description

3-amino-N-cyclohexyl-N-methylbenzamide is an organic compound with the molecular formula C14H20N2O It is a derivative of benzamide, featuring an amino group, a cyclohexyl group, and a methyl group attached to the benzamide core

Scientific Research Applications

3-amino-N-cyclohexyl-N-methylbenzamide has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.

    Medicine: Research may explore its potential therapeutic applications, such as its use in drug development or as a pharmacological agent.

    Industry: The compound can be utilized in the production of specialty chemicals, polymers, or other industrial products.

Safety and Hazards

The compound is associated with certain hazards. It can cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if irritation persists .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-cyclohexyl-N-methylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzoyl chloride, cyclohexylamine, and methylamine.

    Formation of Benzamide Core: Benzoyl chloride reacts with cyclohexylamine to form N-cyclohexylbenzamide.

    Introduction of Amino Group: The N-cyclohexylbenzamide is then treated with methylamine to introduce the amino group, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-cyclohexyl-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The amino group and other substituents on the benzamide core can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamides.

Comparison with Similar Compounds

Similar Compounds

    3-amino-N-cyclohexyl-2-methylbenzamide: A closely related compound with a similar structure but differing in the position of the methyl group.

    N-cyclohexylbenzamide: Lacks the amino and methyl groups, providing a simpler structure for comparison.

    N-methylbenzamide: Contains the methyl group but lacks the cyclohexyl and amino groups.

Uniqueness

3-amino-N-cyclohexyl-N-methylbenzamide is unique due to the presence of both the cyclohexyl and methyl groups, along with the amino group, which imparts distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various research applications.

Properties

IUPAC Name

3-amino-N-cyclohexyl-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-16(13-8-3-2-4-9-13)14(17)11-6-5-7-12(15)10-11/h5-7,10,13H,2-4,8-9,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSSZFEXITQOVAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70424239
Record name 3-amino-N-cyclohexyl-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

675112-76-2
Record name 3-amino-N-cyclohexyl-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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